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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered during the welding of martensitic stainless

steels. The information is tailored for researchers, scientists, and drug development

professionals who may be utilizing these materials in their experimental setups.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when welding martensitic stainless steels?

A1: The main difficulties in welding martensitic stainless steels stem from their high

hardenability and susceptibility to hydrogen-induced cracking. The heat from welding creates a

hard, brittle martensitic structure in the heat-affected zone (HAZ), which is prone to cracking,

especially in the presence of hydrogen. Therefore, controlling the cooling rate and minimizing

hydrogen exposure are critical. Key challenges include:

Hydrogen-Induced Cracking (HIC): Also known as cold cracking, this is a significant concern

due to the material's microstructure and the potential for hydrogen absorption during welding.

Formation of Untempered Martensite: Rapid cooling of the weld and HAZ results in a hard,

brittle microstructure that lacks toughness.

Loss of Corrosion Resistance: Improper welding procedures can lead to sensitization,

reducing the corrosion resistance of the weldment.
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Distortion: The significant temperature changes during welding can cause warping and

distortion of the welded components.

Q2: Why are preheating and post-weld heat treatment (PWHT) so crucial for martensitic

stainless steels?

A2: Preheating and PWHT are essential to mitigate the risks of cracking and to ensure the final

weldment has the desired mechanical properties.

Preheating: This is performed before welding to slow down the cooling rate of the weld and

HAZ. A slower cooling rate helps to prevent the formation of excessively hard and brittle

martensite and allows more time for any absorbed hydrogen to diffuse out of the steel,

reducing the risk of hydrogen-induced cracking.

Post-Weld Heat Treatment (PWHT): This is a heat treatment performed after welding. Its

primary purpose is to temper the hard martensitic structure that forms upon cooling.

Tempering increases the toughness and ductility of the weldment and relieves internal

stresses that developed during welding. For some grades, a specific PWHT cycle is

necessary to restore corrosion resistance.

Q3: How do I select the correct filler metal for welding martensitic stainless steels?

A3: The choice of filler metal depends on the specific grade of martensitic stainless steel being

welded and the desired properties of the final joint. Generally, you have two options:

Matching Filler Metals: These filler metals have a composition similar to the base metal.

They are used when the weldment needs to have mechanical and physical properties (like

thermal expansion) that are consistent with the base material.

Austenitic or Nickel-Based Filler Metals: When high toughness in the as-welded condition is

a priority and preheating or PWHT is not feasible, austenitic stainless steel (e.g., type 309L)

or nickel-based filler metals are often used. These fillers create a more ductile weld deposit

that is less prone to cracking. However, the strength of the weld may not match that of the

parent metal.
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This section provides practical guidance for addressing specific problems you might encounter

during your welding experiments.

Issue 1: Cracking in the Weld or Heat-Affected Zone
(HAZ)
Symptoms:

Visible cracks in the weld bead or adjacent base metal, which may appear shortly after

welding or after a delay of several hours.
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Caption: Troubleshooting workflow for cracking in martensitic stainless steel welds.

Possible Causes and Solutions:

Inadequate or No Preheat:

Cause: The cooling rate was too fast, leading to the formation of brittle, untempered

martensite.

Solution: Implement a preheating procedure based on the material thickness and carbon

content. Refer to Table 1 for recommended preheat temperatures for various grades.

Ensure uniform heating of the joint area.

Delayed or Incorrect Post-Weld Heat Treatment (PWHT):

Cause: The hard martensitic structure was not tempered, or residual stresses were not

relieved.

Solution: Apply PWHT as soon as possible after welding, ideally before the weldment

cools to room temperature. Follow the recommended PWHT temperatures and holding

times for the specific grade (see Table 1).

Hydrogen-Induced Cracking (HIC):

Cause: Absorption of hydrogen from moisture in the welding consumables, shielding gas,

or on the surface of the base metal.

Solution: Use low-hydrogen welding processes and consumables (e.g., baked electrodes).

Thoroughly clean and dry the joint area before welding. If HIC is a persistent issue,

consider performing a hydrogen bake-out treatment.

Incorrect Filler Metal Selection:

Cause: Using a filler metal that is not compatible with the base metal or the application's

requirements for ductility.
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Solution: For high-restraint joints or when PWHT is not possible, consider using a more

ductile austenitic or nickel-based filler metal. Refer to Table 2 for filler metal

recommendations.

Issue 2: Poor Mechanical Properties (Low Toughness,
High Hardness)
Symptoms:

The welded joint fails in a brittle manner during mechanical testing.

Hardness measurements in the weld and HAZ are excessively high.

Possible Causes and Solutions:

Lack of or Improper PWHT:

Cause: The as-welded structure consists of hard, untempered martensite.

Solution: Implement a PWHT cycle appropriate for the grade of martensitic stainless steel.

This will temper the martensite, reducing hardness and increasing toughness.

Incorrect Shielding Gas:

Cause: The shielding gas composition can influence the final microstructure and

mechanical properties of the weld.

Solution: For Gas Metal Arc Welding (GMAW), using a shielding gas with a small amount

of CO2 (e.g., 95% Argon + 5% CO2) can sometimes improve toughness compared to

100% Argon. However, for Gas Tungsten Arc Welding (GTAW), pure argon is typically

used to protect the tungsten electrode. Refer to Table 3 for the effects of shielding gas on

mechanical properties.

Data Presentation
Table 1: Recommended Preheat and Post-Weld Heat
Treatment (PWHT) Temperatures
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To cite this document: BenchChem. [Technical Support Center: Welding of Martensitic
Stainless Steels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171850#issues-with-welding-of-martensitic-
stainless-steels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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